molecular formula C7H14ClNS B13476595 1-Thia-6-azaspiro[3.5]nonane hydrochloride

1-Thia-6-azaspiro[3.5]nonane hydrochloride

Cat. No.: B13476595
M. Wt: 179.71 g/mol
InChI Key: PIKKEBIBZVDDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Spirocyclic Systems in Chemical Biology and Advanced Organic Synthesis

Spirocyclic systems are of profound significance in chemical biology and organic synthesis due to their inherent three-dimensionality and conformational rigidity. tandfonline.comtandfonline.com Unlike flat aromatic structures, the spirocyclic scaffold projects functional groups into three-dimensional space, which can lead to more specific and potent interactions with biological targets like proteins and enzymes. tandfonline.com This three-dimensional nature is a key attribute that has propelled spirocycles to the forefront of modern drug discovery. bldpharm.com

In medicinal chemistry, the incorporation of a spirocyclic motif can significantly improve a molecule's physicochemical properties. tandfonline.com Shifting from planar structures to those with a higher fraction of sp3-hybridized carbon atoms, a characteristic of spirocycles, generally correlates with improved solubility, metabolic stability, and better pharmacokinetic profiles. tandfonline.comresearchgate.net The rigid framework of a spirocycle also reduces the number of rotatable bonds, locking the molecule into a more defined conformation. This can enhance binding affinity and selectivity for its intended biological target. tandfonline.com Consequently, spirocyclic scaffolds are found in numerous natural products and have been integrated into a wide range of approved therapeutic agents. bldpharm.comnih.gov

Table 1: Key Attributes of Spirocyclic Systems in Chemical Research

Feature Significance Reference
Three-Dimensionality Allows for precise spatial orientation of functional groups, enhancing interactions with biological targets. tandfonline.com
Conformational Rigidity Reduces molecular flexibility, which can lead to improved binding affinity and selectivity. tandfonline.comresearchgate.net
High Fsp³ Character Correlates with improved physicochemical properties such as solubility and metabolic stability. tandfonline.combldpharm.com
Novelty Provides access to unique chemical space, offering opportunities for new intellectual property. researchgate.net

The Spiro[3.5]nonane Framework: A Unique Structural Motif for Research and Development

The spiro[3.5]nonane framework consists of a four-membered cyclobutane (B1203170) ring connected to a six-membered cyclohexane (B81311) ring through a shared spiro atom. This specific arrangement creates a rigid structure with a defined spatial geometry. While the parent hydrocarbon, spiro[3.5]nonane, serves as a fundamental building block, the introduction of heteroatoms such as nitrogen and sulfur into this framework creates a diverse range of heterocyclic analogues with significant potential for research and development.

The synthesis of spiro[3.5]nonane derivatives can be challenging due to the steric strain associated with the cyclobutane ring and the formation of a quaternary spirocenter. However, advances in synthetic methodologies have made these structures more accessible. Research into heteroatom-containing spiro[3.5]nonane systems has demonstrated their utility. For instance, novel 7-azaspiro[3.5]nonane derivatives have been successfully designed and synthesized as potent agonists for the G protein-coupled receptor 119 (GPR119), a target for the treatment of metabolic disorders. nih.gov This highlights the value of the spiro[3.5]nonane scaffold in developing new therapeutic agents.

Positioning of 1-Thia-6-azaspiro[3.5]nonane Hydrochloride within the Thia-azaspirocyclic Chemical Space

This compound belongs to the broader class of thia-azaspirocyclic compounds, which are spirocycles containing both sulfur (thia) and nitrogen (aza) atoms within their rings. This chemical space is of significant interest to medicinal chemists due to the diverse biological activities exhibited by these compounds. The specific arrangement and size of the rings, as well as the placement of the heteroatoms, play a crucial role in determining their biological function.

For example, extensive research has been conducted on the related 1-thia-4-azaspiro[4.5]decane scaffold (containing five- and six-membered rings). Studies have shown that derivatives of this system possess potent anticancer and antiviral activities. researchgate.netresearchgate.net Specifically, certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been identified as inhibitors of human coronavirus 229E replication. researchgate.net Other research has demonstrated the potential of this scaffold in developing dual inhibitors for cancer-related targets like EGFR and BRAFV600E. nih.gov

1-Thia-6-azaspiro[3.5]nonane distinguishes itself by incorporating a smaller, four-membered thietane (B1214591) ring fused to a six-membered piperidine (B6355638) ring. The presence of the strained thietane ring, compared to the more common five-membered thiazolidine (B150603) ring found in many studied analogues, imparts unique structural and electronic properties. The hydrochloride salt form is typically used to improve the compound's solubility and stability for research and handling purposes.

Table 2: Comparison of Selected Thia-Azaspirocyclic Frameworks

Framework Ring Sizes Heteroatom Positions Associated Research Focus Reference
1-Thia-6-azaspiro[3.5]nonane 4-membered (thietane) & 6-membered (piperidine) Sulfur in 4-membered ring, Nitrogen in 6-membered ring Emerging building block N/A
1-Thia-4-azaspiro[4.5]decane 5-membered (thiazolidine) & 6-membered (cyclohexane) Sulfur and Nitrogen in 5-membered ring Anticancer, Antiviral researchgate.netresearchgate.netnih.gov
1-Thia-4-azaspiro[4.4]nonane 5-membered (thiazolidine) & 5-membered (cyclopentane) Sulfur and Nitrogen in 5-membered ring Anticancer (EGFR/BRAFV600E inhibitors) nih.gov

Scope of Academic Research on the 1-Thia-6-azaspiro[3.5]nonane System

Direct and extensive academic research specifically focused on this compound is not widely documented in publicly available literature. The compound is primarily recognized as a novel building block available from specialized chemical suppliers for use in synthetic and medicinal chemistry research. Its synthesis would likely involve multi-step sequences to construct the strained spirocyclic system.

However, the potential scope of research can be inferred from studies on closely related structural motifs. The demonstrated success of azaspiro[3.5]nonane derivatives as GPR119 agonists suggests that the introduction of a sulfur atom, as in the 1-thia-6-azaspiro[3.5]nonane system, could modulate activity at this or other G protein-coupled receptors. nih.gov Furthermore, the broad spectrum of biological activities seen in other thia-azaspirocycles, particularly in oncology and virology, provides a strong rationale for investigating the 1-Thia-6-azaspiro[3.5]nonane scaffold in these therapeutic areas. researchgate.netresearchgate.net

Future academic work would likely focus on developing efficient synthetic routes to this compound and its derivatives, followed by screening against various biological targets to explore its potential as a novel scaffold in drug discovery. The unique combination of a thietane and a piperidine ring offers a distinct three-dimensional structure that could lead to new and selective biological activities.

Table 3: Chemical Identifiers of 1-Thia-6-azaspiro[3.5]nonane and a Related Analogue

Compound Name Molecular Formula Molecular Weight CAS Number
1-Thia-6-azaspiro[3.5]nonane C₇H₁₃NS 143.25 Not Available
1-Thia-6-azaspiro[3.5]nonane 1,1-dioxide C₇H₁₃NO₂S 175.25 1936207-13-4

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14ClNS

Molecular Weight

179.71 g/mol

IUPAC Name

1-thia-8-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C7H13NS.ClH/c1-2-7(3-5-9-7)6-8-4-1;/h8H,1-6H2;1H

InChI Key

PIKKEBIBZVDDQX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCS2)CNC1.Cl

Origin of Product

United States

Chemical Reactivity and Derivatization of the 1 Thia 6 Azaspiro 3.5 Nonane Framework

Functional Group Interconversions on the Spirocyclic Core

Modifications that preserve the spiro[3.5]nonane skeleton are primarily centered on the reactive secondary amine of the azetidine (B1206935) ring and the sulfur atom of the thietane (B1214591) ring. These transformations allow for the introduction of diverse substituents and the modulation of the compound's physicochemical properties.

The secondary amine in the 6-aza position of the spirocycle is a key handle for derivatization, behaving as a typical nucleophile and base.

Alkylation and Acylation: The nitrogen atom can readily undergo N-alkylation with various alkyl halides or N-acylation with acyl chlorides or anhydrides. These standard reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of a library of derivatives with modified steric and electronic properties.

Reductive Amination: Reductive amination provides a powerful method for forging new carbon-nitrogen bonds at the 6-position. youtube.comyoutube.com This two-step one-pot process typically involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a particularly mild and selective option, suitable for a broad range of aldehydes and ketones. nih.gov This method is compatible with various functional groups and offers high yields with minimal side products compared to alternatives like sodium cyanoborohydride or catalytic hydrogenation. nih.gov The reaction is often catalyzed by a small amount of acetic acid, especially with less reactive ketones. nih.gov

Table 1: Examples of Reductive Amination Conditions for Secondary Amines.
Carbonyl CompoundAmine TypeReducing AgentSolventConditionsProduct
Aromatic AldehydeSecondaryNaBH(OAc)31,2-Dichloroethane (DCE)Room TemperatureTertiary Amine
Aliphatic KetoneSecondaryNaBH(OAc)3DCE / Acetic AcidRoom TemperatureTertiary Amine
AldehydePrimaryNaBH4MethanolStepwise: Imine formation then reductionSecondary Amine
KetoneAmmonium FormateCp*Ir complexesNot specifiedTransfer HydrogenationPrimary Amine

The sulfur atom in the thietane ring is susceptible to oxidation, offering a pathway to derivatives with altered polarity and hydrogen bonding capabilities. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common and well-studied transformation. researchgate.net

Oxidation to Sulfoxides: Selective oxidation of the sulfide (B99878) to the corresponding sulfoxide can be achieved using a variety of oxidizing agents. The choice of reagent and reaction conditions is crucial to prevent over-oxidation to the sulfone. Asymmetric oxidation methods can be employed to produce chiral sulfoxides, which are valuable as chiral auxiliaries in synthesis. researchgate.net

Oxidation to Sulfones: Stronger oxidizing conditions or stoichiometric amounts of oxidants will lead to the formation of the sulfone derivative. The resulting sulfone group significantly increases the polarity of the molecule and can act as a hydrogen bond acceptor. Kinetic resolution techniques during the oxidation of sulfoxides to sulfones can also provide access to enantioenriched sulfoxides. researchgate.net

Direct modification of the carbon skeleton of the 1-thia-6-azaspiro[3.5]nonane framework without ring opening is synthetically challenging and less common than derivatization at the heteroatoms. Such transformations would likely require advanced synthetic strategies, potentially involving metal-catalyzed C-H activation or the use of highly reactive intermediates. While selective functionalization at specific carbon positions has been achieved in complex polycyclic systems like triterpenoids, mdpi.com this area remains largely unexplored for the 1-thia-6-azaspiro[3.5]nonane scaffold.

Structural and Electronic Properties: Theoretical and Spectroscopic Insights

Computational Chemistry and Molecular Modeling for the Thia-azaspiro[3.5]nonane Scaffold

Computational chemistry serves as a powerful tool for investigating the properties of spirocyclic systems, which can be challenging to study by experimental means alone. For the thia-azaspiro[3.5]nonane scaffold, molecular modeling provides critical insights into its three-dimensional structure, stability, and potential interactions with biological targets. researchgate.net

The 1-thia-6-azaspiro[3.5]nonane structure consists of a four-membered thietane (B1214591) ring and a six-membered piperidine (B6355638) ring fused at a single spiro-carbon atom. The conformational flexibility of this scaffold is primarily dictated by the piperidine ring, which can adopt several conformations, such as chair, boat, and twist-boat forms. nih.gov Conformational analysis studies aim to identify the most stable (lowest energy) conformations and the energy barriers between them.

Table 1: Predicted Conformational Properties of the 1-Thia-6-azaspiro[3.5]nonane Scaffold

Ring SystemPredicted Stable ConformationKey Features
Piperidine RingChairMinimizes steric and torsional strain. Can undergo ring inversion to an alternative chair form.
Thietane RingPuckeredNon-planar four-membered ring to alleviate ring strain.
Spiro CenterTetrahedral (sp³)Connects the two rings, restricting rotational freedom between them.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. mdpi.com These methods provide detailed information about electron distribution, molecular orbitals, and reactivity. researchgate.netyoutube.com For the thia-azaspiro[3.5]nonane scaffold, DFT studies can elucidate how the presence of nitrogen and sulfur heteroatoms influences the molecule's electronic properties. researchgate.net

Calculations typically involve optimizing the molecule's geometry to find its lowest energy structure and then computing various electronic descriptors. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive. Furthermore, DFT can generate electrostatic potential maps, which visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack. researchgate.net

Table 2: Key Parameters Obtained from a Typical DFT Study

ParameterDescriptionSignificance for Thia-azaspiro[3.5]nonane
Total EnergyThe total electronic energy of the molecule in its optimized geometry.Indicates the relative stability of different conformers.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons; likely localized near the N or S atoms.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.An indicator of chemical stability and reactivity.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Mulliken ChargesPartial charges assigned to each atom in the molecule.Identifies electron-rich and electron-poor centers.

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein or enzyme. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.comresearchgate.net For derivatives of 1-thia-6-azaspiro[3.5]nonane, docking studies can predict their binding affinity and orientation within a specific protein's binding pocket. researchgate.net

The docking process involves generating multiple conformations of the ligand and placing them within the target's active site. A scoring function then estimates the binding energy for each pose, with lower scores generally indicating a more favorable interaction. nih.gov The spirocyclic structure of 1-thia-6-azaspiro[3.5]nonane provides a rigid, three-dimensional scaffold that can present functional groups in specific spatial orientations, potentially leading to high-affinity interactions. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, or in its protonated hydrochloride form, as a hydrogen bond donor, which is a key interaction in many ligand-protein complexes. mdpi.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques provide definitive experimental evidence for the chemical structure of a molecule. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the complete characterization of 1-Thia-6-azaspiro[3.5]nonane hydrochloride.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq In ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of each signal reveal the electronic environment, number, and neighboring protons for each unique proton in the molecule. netlify.app In ¹³C NMR, each unique carbon atom typically produces a single peak, indicating the total number of non-equivalent carbons. oregonstate.edu

For this compound, the structure contains seven carbon atoms and thirteen protons. Due to the molecule's symmetry, some protons and carbons are chemically equivalent. The protonated nitrogen of the hydrochloride salt will influence the chemical shifts of adjacent protons. nih.gov The expected chemical shifts are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. pdx.edursc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale for Prediction
C2, C5~3.5 - 4.0~40 - 45Carbons/protons adjacent to the sulfur atom in the thietane ring are deshielded. modgraph.co.uk
C3, C4~2.5 - 3.0~30 - 35Methylene (B1212753) groups within the thietane ring.
C6Spiro Carbon (Quaternary)N/A~55 - 65
C7, C11~3.2 - 3.6~45 - 50Carbons/protons adjacent to the protonated nitrogen atom are significantly deshielded. nih.govchemicalbook.com
C8, C10~2.0 - 2.4~25 - 30Methylene groups beta to the nitrogen atom. researchgate.net
C9~1.8 - 2.2~20 - 25Methylene group gamma to the nitrogen atom. nih.govresearchgate.net
N-H₂⁺~9.0 - 10.0N/AProtons on a positively charged nitrogen (ammonium) are highly deshielded and often appear as a broad singlet.

Note: Predicted values are based on typical chemical shifts for piperidine and thietane derivatives and may vary depending on the solvent and other experimental conditions. spectrabase.comresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision. nih.gov This allows for the unambiguous determination of a molecule's elemental composition, as the measured exact mass can be matched to a unique molecular formula. youtube.commissouri.edu

The molecular formula for the neutral 1-Thia-6-azaspiro[3.5]nonane is C₇H₁₃NS. When analyzed by HRMS using a soft ionization technique like electrospray ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺, which would have the molecular formula C₇H₁₄NS⁺. By calculating the theoretical exact mass of this ion using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ³²S) and comparing it to the experimentally measured mass, the molecular formula can be confirmed. missouri.eduepfl.ch

Table 4: High-Resolution Mass Spectrometry Data for [M+H]⁺ Ion

ParameterValue
Molecular Formula (neutral)C₇H₁₃NS
Observed Ion[M+H]⁺
Molecular Formula of IonC₇H₁₄NS⁺
Theoretical Exact Mass144.0896 Da
Expected ObservationAn experimental mass matching the theoretical mass to within a small error margin (typically < 5 ppm).

Theoretical exact mass calculated using the following monoisotopic masses: C = 12.000000, H = 1.007825, N = 14.003074, S = 31.972071. sisweb.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

A comprehensive search of scientific literature and chemical databases did not yield specific experimental Infrared (IR) or Raman spectroscopy data for the compound this compound. While the synthesis and properties of various thia-azaspiro compounds have been reported, detailed vibrational spectroscopy analysis for this particular molecule is not publicly available.

In the absence of direct experimental data, a theoretical analysis based on the known vibrational frequencies of its constituent functional groups can provide an expected spectroscopic profile. The key functional groups in this compound are the secondary amine hydrochloride, the thioether, and the saturated aliphatic rings.

Expected Infrared (IR) and Raman Active Modes:

N-H Stretching: The presence of a secondary amine hydrochloride would give rise to characteristic N-H stretching vibrations. These bands are typically observed in the region of 2700-3300 cm⁻¹ in the IR spectrum and are often broad due to hydrogen bonding.

C-H Stretching: The aliphatic cyclohexane (B81311) and thietane rings contain numerous C-H bonds. Their stretching vibrations are expected in the 2850-3000 cm⁻¹ region. Asymmetric and symmetric stretching modes of CH₂ groups would be prominent.

N-H Bending: The bending vibration of the N-H group is anticipated to appear in the 1550-1650 cm⁻¹ range in the IR spectrum.

CH₂ Bending (Scissoring): The scissoring vibrations of the methylene groups in the rings are expected to be found around 1440-1480 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the azaspiro ring is likely to produce a band in the 1000-1250 cm⁻¹ region. This peak can sometimes be weak and coupled with other vibrations.

C-S Stretching: The thioether (C-S) linkage is expected to show weak to medium absorption bands in the 600-800 cm⁻¹ region of the IR spectrum. In Raman spectroscopy, the C-S stretching vibration often gives a more intense signal.

Ring Vibrations: The spirocyclic system will have characteristic skeletal vibrations, often referred to as "breathing" modes, which would appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The following table provides a hypothetical summary of the expected vibrational modes for this compound. It is important to note that these are predicted ranges and the actual experimental values may vary due to the specific molecular environment and intermolecular interactions in the solid state.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Secondary Amine Hydrochloride (R₂NH₂⁺)N-H Stretch2700-3300Medium to Strong, BroadMedium
N-H Bend1550-1650MediumWeak
Aliphatic CH₂C-H Asymmetric Stretch~2925StrongStrong
C-H Symmetric Stretch~2855Medium to StrongStrong
CH₂ Scissoring1440-1480MediumMedium
Azaspiro RingC-N Stretch1000-1250Weak to MediumWeak
ThioetherC-S Stretch600-800Weak to MediumStrong

Role As a Bioisosteric Scaffold and Its Application in Pre Clinical Design

The 1-Thia-6-azaspiro[3.5]nonane Scaffold as a Piperidine (B6355638) or Morpholine (B109124) Bioisostere

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a powerful tool in drug design. Saturated heterocycles like piperidine and morpholine are prevalent in many approved drugs. However, they can be associated with metabolic liabilities or suboptimal physicochemical properties.

Spirocyclic scaffolds such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been successfully employed as bioisosteres of piperidine. enamine.netnih.govresearchgate.net These replacements can lead to improved solubility and metabolic stability. enamine.net The 1-Thia-6-azaspiro[3.5]nonane scaffold, with its six-membered piperidine-like ring fused to a four-membered thietane (B1214591) ring, offers a novel alternative. The presence of the sulfur atom and the rigid spirocyclic nature of the molecule can significantly alter the conformational preferences and electronic properties compared to a simple piperidine or morpholine ring. This can lead to novel interactions with biological targets and potentially improved selectivity and potency.

For instance, the replacement of a piperidine ring with a spirocyclic moiety has been shown to enhance the activity of anesthetic drug analogs. univ.kiev.ua While direct evidence for 1-Thia-6-azaspiro[3.5]nonane is not yet available, its structural similarity to other successful piperidine bioisosteres suggests its potential in this area.

Impact on Molecular Three-Dimensionality (Fsp3 Character) and Conformational Restriction

Modern drug discovery has seen a shift away from flat, aromatic molecules towards more three-dimensional structures, a concept often quantified by the fraction of sp3 hybridized carbons (Fsp3). mdpi.com A higher Fsp3 character is often associated with improved clinical success, potentially due to better target engagement and improved physicochemical properties. mdpi.com

Spirocycles, by their very nature, are rich in sp3 carbons and introduce a high degree of three-dimensionality. researchgate.net The fusion of two rings at a single carbon atom in the 1-Thia-6-azaspiro[3.5]nonane scaffold creates a rigid structure with well-defined exit vectors for substituents. This conformational restriction can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The defined spatial arrangement of functional groups can also enhance selectivity for the desired biological target.

The introduction of spirocyclic scaffolds is a recognized strategy to "escape from flatland" in medicinal chemistry, and the 1-Thia-6-azaspiro[3.5]nonane core is a prime candidate for this approach. researchgate.net

Modulation of Physicochemical Properties Relevant for in vitro Biological Activity (e.g., Polarity, Metabolic Stability)

The physicochemical properties of a drug candidate, such as polarity and metabolic stability, are critical for its in vitro and in vivo performance. The incorporation of the 1-Thia-6-azaspiro[3.5]nonane scaffold can significantly influence these properties.

Metabolic stability is another key parameter that can be tuned by this scaffold. The piperidine ring is often susceptible to metabolic oxidation. The rigid nature of the spirocyclic system and the presence of the sulfur-containing ring can alter the metabolic profile of a molecule, potentially blocking sites of metabolism and increasing its half-life. univ.kiev.uawuxiapptec.comutsouthwestern.edu For instance, spirocyclic bioisosteres are noted for their improved metabolic stability towards oxidative enzymes. univ.kiev.ua While specific data for 1-Thia-6-azaspiro[3.5]nonane is not available, the general principles of sulfur-containing heterocycles in drug design suggest a potential for favorable metabolic properties. researchgate.netnih.gov

PropertyPotential Impact of 1-Thia-6-azaspiro[3.5]nonane Scaffold
Polarity Modulated by the sulfur atom and its oxidation state, potentially improving solubility.
Lipophilicity Can be fine-tuned through substitution on the scaffold.
Metabolic Stability The rigid spirocyclic structure may block metabolic sites, potentially increasing the compound's half-life.

Structure-Activity Relationship (SAR) Studies in in vitro Biological Systems

While specific structure-activity relationship (SAR) studies for 1-Thia-6-azaspiro[3.5]nonane derivatives are not yet widely published, we can infer the principles of such studies from related spirocyclic compounds and sulfonamides. researchgate.netnih.govresearchgate.netslideshare.net

The design of analog libraries based on the 1-Thia-6-azaspiro[3.5]nonane scaffold would likely focus on exploring substitutions at the nitrogen atom and the carbon atoms of both rings. The nitrogen atom provides a convenient handle for introducing a wide range of substituents, allowing for the modulation of basicity, polarity, and interactions with the biological target.

Focused libraries are often designed to interact with specific protein targets or families, such as kinases or G-protein coupled receptors (GPCRs). fchgroup.net The rigid, three-dimensional nature of the 1-Thia-6-azaspiro[3.5]nonane scaffold makes it an attractive core for the design of such libraries, where the precise spatial orientation of substituents is crucial for target engagement.

Determining if a compound directly interacts with its intended target is a critical step in drug discovery. A variety of in vitro assays can be employed to investigate target engagement. These can range from biochemical assays with purified proteins to cell-based assays that measure target interaction in a more physiological context.

For novel scaffolds like 1-Thia-6-azaspiro[3.5]nonane, initial studies would likely involve screening against a panel of targets to identify potential biological activities. Once a hit is identified, more detailed mechanistic studies would be undertaken. These could include enzymatic assays to determine inhibition constants, biophysical methods like surface plasmon resonance (SPR) to measure binding kinetics, and cellular thermal shift assays (CETSA) to confirm target engagement in intact cells.

High-throughput screening (HTS) is a common starting point for identifying novel drug candidates. The 1-Thia-6-azaspiro[3.5]nonane scaffold is well-suited for the generation of HTS libraries due to its synthetic tractability and the potential for diverse functionalization.

The development of efficient synthetic routes to the core scaffold and its derivatives is essential for library production. Once a library of compounds based on the 1-Thia-6-azaspiro[3.5]nonane core is synthesized, it can be screened against a wide array of biological targets to identify initial hits. These hits would then serve as the starting point for more focused medicinal chemistry efforts, including the SAR studies described above.

Emerging Research Avenues and Future Perspectives for Thia Azaspiro 3.5 Nonane Systems

Development of Novel and Efficient Methodologies for Complex Thia-azaspiro[3.5]nonane Architectures

The synthesis of complex molecular architectures is a cornerstone of modern organic chemistry. For thia-azaspiro[3.5]nonane systems, researchers are moving beyond traditional synthetic routes to develop more efficient and versatile methodologies. These efforts are focused on improving reaction yields, reducing step counts, and enabling the creation of diverse derivatives for various applications.

One promising approach involves the use of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient route to complex molecules. The development of novel MCRs for the synthesis of spiro-heterocycles is an active area of research. For instance, a one-pot, three-component reaction involving a ketone, an aromatic amine, and thioglycolic acid has been successfully employed for the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. This strategy could potentially be adapted for the synthesis of the 1-thia-6-azaspiro[3.5]nonane core.

Another area of advancement is the application of green chemistry principles to the synthesis of these compounds. This includes the use of environmentally benign solvents, catalysts, and energy sources. Microwave-assisted organic synthesis, for example, has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds. Exploring microwave-assisted methodologies for the construction of the thia-azaspiro[3.5]nonane scaffold could lead to more sustainable and efficient synthetic protocols.

Furthermore, the development of photocatalytic methods offers a novel avenue for the construction of N-heterospirocycles. Visible-light-driven photocatalysis can facilitate the generation of N-centered radicals, which can then participate in cyclization reactions to form spirocyclic systems. The application of such methods to suitable precursors could provide a mild and efficient route to complex 1-thia-6-azaspiro[3.5]nonane architectures.

The table below summarizes some emerging synthetic strategies that could be applied to the synthesis of complex thia-azaspiro[3.5]nonane architectures.

Synthetic StrategyKey FeaturesPotential Advantages for Thia-azaspiro[3.5]nonane Synthesis
Multicomponent Reactions (MCRs) Three or more reactants in a single step.High atom economy, operational simplicity, rapid access to molecular diversity.
Green Synthetic Routes Use of eco-friendly solvents, catalysts, and energy sources (e.g., microwave irradiation).Reduced environmental impact, potentially faster reaction times, and improved yields.
Visible-Light Photocatalysis Use of light to initiate chemical reactions.Mild reaction conditions, high functional group tolerance, novel reaction pathways.

Advanced Computational Approaches for Rational Scaffold Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of molecular scaffolds. For the 1-thia-6-azaspiro[3.5]nonane system, a variety of computational techniques can be employed to predict molecular properties, understand structure-activity relationships (SAR), and guide the synthesis of new derivatives with desired characteristics.

Molecular docking is a powerful technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this can be used to predict the binding mode of 1-thia-6-azaspiro[3.5]nonane derivatives to a biological target, such as a protein or enzyme. This information is crucial for understanding the molecular basis of their biological activity and for designing more potent and selective inhibitors.

Virtual screening is another computational method that allows for the rapid screening of large libraries of virtual compounds against a biological target. This can be used to identify promising hit compounds from a virtual library of 1-thia-6-azaspiro[3.5]nonane derivatives, thereby prioritizing synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for 1-thia-6-azaspiro[3.5]nonane derivatives, it is possible to predict the activity of unsynthesized compounds and to identify the key structural features that contribute to their biological effects.

The table below outlines some advanced computational approaches and their potential applications in the design and optimization of 1-thia-6-azaspiro[3.5]nonane scaffolds.

Computational ApproachDescriptionApplication in Thia-azaspiro[3.5]nonane Research
Molecular Docking Predicts the binding orientation of a ligand to a receptor.Understanding binding modes to biological targets; guiding the design of more potent derivatives.
Virtual Screening Screens large libraries of virtual compounds against a target.Identifying potential hit compounds for further experimental investigation.
QSAR Modeling Relates chemical structure to biological activity.Predicting the activity of new derivatives; identifying key structural features for activity.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time.Assessing the stability of ligand-receptor complexes; understanding dynamic interactions.

Exploration of 1-Thia-6-azaspiro[3.5]nonane Derivatives as Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, in a selective and well-characterized manner. They are invaluable tools for studying biological processes and for validating new drug targets. The unique three-dimensional structure of the 1-thia-6-azaspiro[3.5]nonane scaffold makes it an attractive starting point for the development of novel chemical probes.

By systematically modifying the core structure and introducing various functional groups, it is possible to create a library of 1-thia-6-azaspiro[3.5]nonane derivatives with diverse biological activities. These derivatives can then be screened against a panel of biological targets to identify selective binders. Once a selective probe has been identified, it can be used to study the function of its target protein in cells and in whole organisms.

For example, a fluorescently labeled 1-thia-6-azaspiro[3.5]nonane derivative could be used to visualize the localization of its target protein within a cell, providing insights into its cellular function. Alternatively, a derivative functionalized with a reactive group could be used for activity-based protein profiling (ABPP), a powerful technique for identifying the targets of a small molecule in a complex biological sample.

The development of chemical probes based on the 1-thia-6-azaspiro[3.5]nonane scaffold holds significant promise for advancing our understanding of fundamental biological processes and for the identification of new therapeutic targets.

Potential Applications in Non-Biological Chemical Fields (e.g., Materials Science, Catalysis)

While the primary focus of research on thia-azaspiro[3.5]nonane systems has been in the biological sciences, their unique structural and electronic properties suggest potential applications in other areas of chemistry, such as materials science and catalysis.

In materials science , the rigid, three-dimensional structure of the 1-thia-6-azaspiro[3.5]nonane scaffold could be exploited in the design of novel polymers and coordination frameworks. The incorporation of this spirocyclic unit into a polymer backbone could lead to materials with interesting thermal and mechanical properties. Furthermore, the presence of both sulfur and nitrogen atoms provides potential coordination sites for metal ions, which could be used to construct metal-organic frameworks (MOFs) with unique porous structures and catalytic activities.

In the field of catalysis , the sulfur and nitrogen atoms in the 1-thia-6-azaspiro[3.5]nonane ring system could act as Lewis basic sites, potentially enabling these compounds to function as organocatalysts. For example, they could be investigated as catalysts for a variety of organic transformations, such as aldol (B89426) reactions, Michael additions, and asymmetric synthesis. The spirocyclic nature of the scaffold could also provide a chiral environment, making these compounds interesting candidates for the development of novel asymmetric catalysts.

While these applications are currently speculative, the unique properties of the 1-thia-6-azaspiro[3.5]nonane system warrant further investigation into its potential in these non-biological fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Thia-6-azaspiro[3.5]nonane hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization of precursor molecules (e.g., thiol- or amine-containing intermediates) under controlled conditions. For example, spirocyclic frameworks are often formed via intramolecular nucleophilic substitution or Wittig reactions, using catalysts like palladium or acid/base systems to enhance ring closure efficiency . Reaction optimization includes solvent selection (e.g., THF or DMF for polarity control), temperature modulation (room temperature to reflux), and stoichiometric adjustments to minimize byproducts .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves the spirocyclic structure and confirms substituent positions. Mass spectrometry (HRMS) verifies molecular weight and purity. X-ray crystallography, when feasible, provides definitive structural confirmation by mapping bond angles and ring conformations . Purity is assessed via HPLC with UV detection, ensuring ≥95% purity for biological assays .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : While direct data on 1-Thia-6-azaspiro derivatives is limited, structurally analogous spirocyclic compounds exhibit enzyme inhibition (e.g., targeting proteases or kinases) and receptor modulation (e.g., G-protein-coupled receptors). In vitro assays using HEK293 or HeLa cells, combined with fluorescence-based readouts, are standard for initial activity screening. Dose-response curves (IC₅₀ values) and selectivity panels against related enzymes are critical to validate specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Introduce functional groups (e.g., halogens, methyl, or carboxylates) at key positions (e.g., the thia or aza moieties) to probe steric and electronic effects.
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, guiding rational modifications .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using tools like Schrödinger’s Phase. For example, the sulfur atom in the thia group may enhance hydrophobic interactions .

Q. How should researchers address contradictory data regarding this compound’s reactivity or biological efficacy?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., residual solvents or unreacted precursors) that may skew results .
  • Control Experiments : Compare results with structurally validated analogs (e.g., oxa-azaspiro compounds) to isolate structural contributions .
  • Reproducibility Checks : Replicate assays across multiple labs, standardizing protocols (e.g., cell passage number, assay buffer pH) .

Q. What computational strategies are effective for predicting this compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate solubility, CYP450 inhibition, and hepatotoxicity. The spirocyclic structure may confer resistance to first-pass metabolism due to steric hindrance .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with metabolic enzymes (e.g., cytochrome P450 3A4) to identify vulnerable sites for oxidation .
  • In Silico Tox Screening : Apply tools like ProTox-II to predict mutagenicity or endocrine disruption, prioritizing in vitro validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.